Cas no 1805574-46-2 (Ethyl 3-bromo-5-methyl-4-nitrophenylacetate)

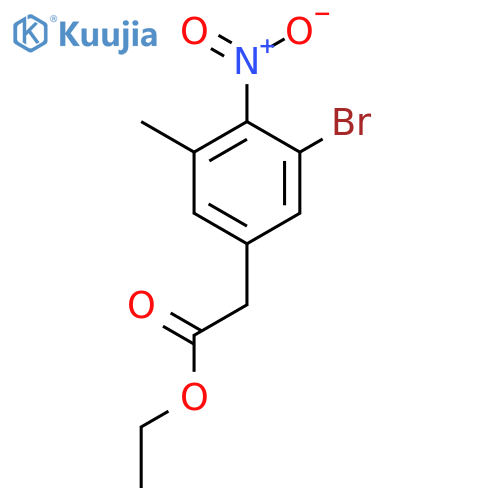

1805574-46-2 structure

商品名:Ethyl 3-bromo-5-methyl-4-nitrophenylacetate

CAS番号:1805574-46-2

MF:C11H12BrNO4

メガワット:302.121282577515

CID:5006603

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-5-methyl-4-nitrophenylacetate

-

- インチ: 1S/C11H12BrNO4/c1-3-17-10(14)6-8-4-7(2)11(13(15)16)9(12)5-8/h4-5H,3,6H2,1-2H3

- InChIKey: IGMYVKYVQOOUEJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(C)=C1[N+](=O)[O-])CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 72.1

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007340-500mg |

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate |

1805574-46-2 | 97% | 500mg |

839.45 USD | 2021-07-06 | |

| Alichem | A010007340-250mg |

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate |

1805574-46-2 | 97% | 250mg |

499.20 USD | 2021-07-06 | |

| Alichem | A010007340-1g |

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate |

1805574-46-2 | 97% | 1g |

1,490.00 USD | 2021-07-06 |

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1805574-46-2 (Ethyl 3-bromo-5-methyl-4-nitrophenylacetate) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量